molecular formula C19H22N2O3S B2525259 4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954714-66-0

4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2525259
CAS No.: 954714-66-0
M. Wt: 358.46
InChI Key: SBJDVZAFYPUYFY-UHFFFAOYSA-N
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Description

4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a pyrrolidine ring, which is further substituted with a p-tolyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group can be attached through a sulfonation reaction using benzenesulfonyl chloride and a suitable base.

    Final Assembly: The final step involves the coupling of the pyrrolidine ring with the benzenesulfonamide group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, and mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with different functional groups replacing the sulfonamide group.

Scientific Research Applications

4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:

    Sulfonamides: Compounds with similar sulfonamide groups but different substituents on the aromatic ring or the pyrrolidine ring.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different functional groups attached to the ring.

    Benzene Derivatives: Compounds with similar benzenesulfonamide groups but different substituents on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-3-7-17(8-4-14)21-13-16(11-19(21)22)12-20-25(23,24)18-9-5-15(2)6-10-18/h3-10,16,20H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJDVZAFYPUYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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